1,2-diisobutoxybenzene

Overview

Description

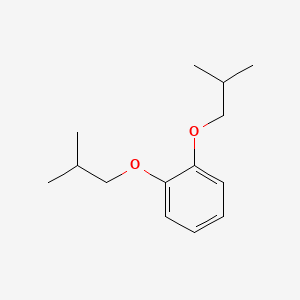

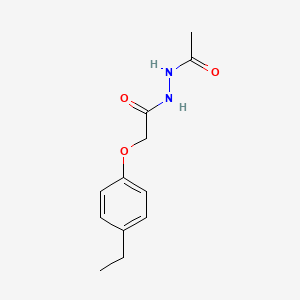

1,2-Diisobutoxybenzene is an organic compound with the molecular formula C14H22O2 . It is also known as 1,2-bis(2-methylpropoxy)benzene .

Synthesis Analysis

The synthesis of 1,2-diisobutoxybenzene is not explicitly mentioned in the search results. However, similar compounds like diisopropylbenzenes typically arise by alkylation of benzene or isopropylbenzene with propylene . These alkylations are catalyzed by various Lewis acids, such as aluminium trichloride .

Molecular Structure Analysis

The molecular structure of 1,2-diisobutoxybenzene consists of a benzene ring with two isobutoxy groups attached at the 1 and 2 positions . The average mass of the molecule is 222.323 Da .

Chemical Reactions Analysis

Specific chemical reactions involving 1,2-diisobutoxybenzene are not detailed in the search results. However, similar compounds like diisopropylbenzenes can undergo various transformations catalyzed by Lewis acids .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of 1,2-diisobutoxybenzene are not provided in the search results. However, it’s known that the compound has a molecular formula of C14H22O2 and an average mass of 222.323 Da .

Scientific Research Applications

Catalysis and Polymerization

1,2-Diisobutoxybenzene finds application in catalysis and polymerization. For example, in the study by Morgan, Martínez-Castro, and Storey (2010), alkoxybenzenes were used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations, demonstrating the role of these compounds in direct chain end functionalization in polymer chemistry (Morgan, Martínez-Castro, & Storey, 2010).

Advanced Oxidation Processes (AOPs)

1,2-Diisobutoxybenzene is also relevant in advanced oxidation processes. Romero et al. (2018) discuss the pKa determination of 1,2-dihydroxybenzenes, highlighting their importance in AOPs, oxidative stress, wood biodegradation, and neuronal diseases (Romero et al., 2018).

Environmental Chemistry

In environmental chemistry, 1,2-diisobutoxybenzene is studied for its interaction with ozone. Mvula, Naumov, and von Sonntag (2009) explored the ozonolysis of lignin models, including 1,2-dimethoxybenzene, in aqueous solutions, contributing to our understanding of environmental degradation processes (Mvula, Naumov, & von Sonntag, 2009).

Biomass Conversion

Zhu et al. (2011) researched the catalytic conversion of anisole, a phenolic model compound representing a thermal conversion product of biomass lignin, into gasoline-range molecules. This demonstrates the potential of 1,2-diisobutoxybenzene derivatives in biomass conversion technologies (Zhu, Lobban, Mallinson, & Resasco, 2011).

Atmospheric Chemistry

The study of halogenated methoxybenzenes in the marine troposphere by Führer and Ballschmiter (1998) illustrates the role of derivatives of 1,2-diisobutoxybenzene in atmospheric chemistry, particularly in understanding the sources and environmental impact of organohalogens (Führer & Ballschmiter, 1998).

Solid-state Structure Analysis

Gerzain et al. (1996) presented the single crystal X-ray structure of 1,2-dimethoxybenzene, a related compound, providing insights into its solid-state structure, which is significant in material science and crystallography (Gerzain et al., 1996).

Microporous Polymers

In the field of polymer science, Short et al. (2011) investigated microporous polymers derived from di(3',4'-dihydroxyphenyl)tetraphenylbenzene, emphasizing the diverse applications of 1,2-diisobutoxybenzene derivatives in creating materials with unique properties (Short et al., 2011).

Chemical Synthesis

Harder and Ruspic (2015) explored the metalation of 1,3-Diisopropoxybenzene, indicating the utility of similar compounds in synthetic chemistry, particularly in the creation of complex organic molecules (Harder & Ruspic, 2015).

Conformational Studies

Casarini, Lunazzi, and Mazzanti (1997) conducted dynamic NMR spectroscopy on 1,2-diacylbenzenes, aiding in the understanding of molecular conformations and dynamics, which is crucial in fields like drug design and materials science (Casarini, Lunazzi, & Mazzanti, 1997).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butylbenzene, indicates that it is a combustible liquid and can cause skin irritation . It’s recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection . However, specific safety and hazard information for 1,2-diisobutoxybenzene was not found in the search results.

Future Directions

The future directions of 1,2-diisobutoxybenzene are not explicitly mentioned in the search results. However, synthetic chemistry continues to evolve and face challenges in terms of higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These challenges could potentially influence future research and applications of compounds like 1,2-diisobutoxybenzene.

properties

IUPAC Name |

1,2-bis(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-11(2)9-15-13-7-5-6-8-14(13)16-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCPZADAVLVLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5791834.png)

![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)

![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)

![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)

![ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5791870.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)